molecular formula C13H11NO B1337923 5,11-Dihydrodibenzo[b,e][1,4]oxazepine CAS No. 3433-74-7

5,11-Dihydrodibenzo[b,e][1,4]oxazepine

Cat. No.: B1337923
CAS No.: 3433-74-7
M. Wt: 197.23 g/mol
InChI Key: SLGIBJWUMUWIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,11-Dihydrodibenzo[b,e][1,4]oxazepine is a heterocyclic compound with the molecular formula C13H11NO. It belongs to the class of oxazepines, which are seven-membered rings containing one oxygen and one nitrogen atom.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dihydrodibenzo[b,e][1,4]oxazepine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-arylated 2-aminophenols with 2-halogenated benzoic acids under basic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazepine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

5,11-Dihydrodibenzo[b,e][1,4]oxazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,11-Dihydrodibenzo[b,e][1,4]oxazepine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11-Dihydrodibenzo[b,e][1,4]oxazepine is unique due to its specific arrangement of atoms within the oxazepine ring, which imparts distinct chemical and biological properties. Its ability to act as a calcium channel antagonist sets it apart from other similar compounds .

Properties

IUPAC Name

6,11-dihydrobenzo[c][1,5]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-2-6-11-10(5-1)9-15-13-8-4-3-7-12(13)14-11/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGIBJWUMUWIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC3=CC=CC=C3O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454644
Record name 5,11-Dihydrodibenzo[b,e][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3433-74-7
Record name 5,11-Dihydrodibenzo[b,e][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,11-Dihydrodibenzo[b,e][1,4]oxazepine
Reactant of Route 2
5,11-Dihydrodibenzo[b,e][1,4]oxazepine
Reactant of Route 3
5,11-Dihydrodibenzo[b,e][1,4]oxazepine
Reactant of Route 4
5,11-Dihydrodibenzo[b,e][1,4]oxazepine
Reactant of Route 5
5,11-Dihydrodibenzo[b,e][1,4]oxazepine
Reactant of Route 6
5,11-Dihydrodibenzo[b,e][1,4]oxazepine
Customer
Q & A

Q1: What is significant about the synthesis of phenoxazines and 5,11-dihydrodibenzo[b,e][1,4]oxazepines described in the research?

A1: The research highlights the first successful synthesis of phenoxazines and 5,11-dihydrodibenzo[b,e][1,4]oxazepines from 2-nitrenoaryl aryl ethers by strategically blocking ortho-positions. [] This controlled approach to inducing nitrene-mediated rearrangements provides a new pathway for synthesizing these specific heterocyclic ring systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.